molecular formula C16H27N3O14P2 B1263059 dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

Cat. No. B1263059
M. Wt: 547.34 g/mol
InChI Key: KVYJLJOGNUNRJK-HALQBZCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • Enzymatic Roles and Structural Analysis: dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is an unusual dideoxy sugar found in the O-antigens of various bacteria. It is part of a biosynthetic pathway involving enzymes like QdtC, a CoA-dependent N-acetyltransferase, and QdtB, a PLP-dependent aminotransferase. QdtC catalyzes the acetylation of the sugar amino group, and QdtB plays a role in the production of dTDP-Quip3NAc, as demonstrated through crystallographic studies (Thoden, Cook, Schäffer, Messner, & Holden, 2009); (Thoden, Schäffer, Messner, & Holden, 2009).

Biosynthetic Pathway Elucidation

  • Biosynthesis in Bacteria: The biosynthesis of dTDP-alpha-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose) in organisms like Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes. These include transferase, dehydratase, isomerase, transaminase, and transacetylase, with the process revealing parallels to the biosynthesis of dTDP-alpha-D-Fucp3NAc in other bacteria. This pathway is crucial for the production of nucleotide-activated sugars found in bacterial cell surface layers and antibiotics (Pföstl, Zayni, Hofinger, Kosma, Schäffer, & Messner, 2008).

Application in Biochemical Engineering

  • Engineering E. coli for Glycoside Synthesis: Escherichia coli has been engineered to produce dTDP-sugars like dTDP-4-amino 4,6-dideoxy-D-galactose and dTDP-3-amino 3,6-dideoxy-D-galactose, which are then used to conjugate with flavonoids. This modification allows the synthesis of novel compounds with potential biological activities, demonstrating the application in the production of unnatural compounds for pharmaceutical uses (Pandey, Parajuli, Chu, Darsandhari, & Sohng, 2015).

Structural Insights and Mechanistic Studies

  • Structural and Functional Characterization: Studies have been conducted on enzymes like WlaRD from Campylobacter jejuni and QdtF from Providencia alcalifaciens, which are involved in the biosynthesis of sugars like dTDP-Qui3NFo. These studies provide insights into enzyme mechanisms, substrate specificity, and the roles of various amino acid residues in enzymatic reactions, contributing to our understanding of bacterial virulence and potential targets for antibiotics (Thoden, Goneau, Gilbert, & Holden, 2013); (Woodford, Thoden, & Holden, 2015).

properties

Product Name

dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

Molecular Formula

C16H27N3O14P2

Molecular Weight

547.34 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1

InChI Key

KVYJLJOGNUNRJK-HALQBZCBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
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dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
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dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
Reactant of Route 5
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
Reactant of Route 6
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

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